3-(Isoquinolin-4-YL)propanal

Description

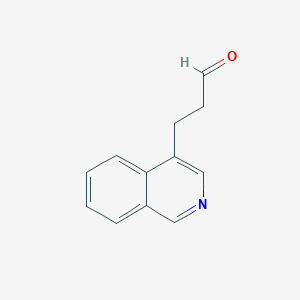

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

3-isoquinolin-4-ylpropanal |

InChI |

InChI=1S/C12H11NO/c14-7-3-5-11-9-13-8-10-4-1-2-6-12(10)11/h1-2,4,6-9H,3,5H2 |

InChI Key |

YVBBCLZGOWRLRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2CCC=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Organic Transformations of 3 Isoquinolin 4 Yl Propanal

Reactivity Profile of the Aldehyde Functional Group within the Compound

The aldehyde functional group (-CHO) is characterized by a carbonyl group (C=O) where the carbon atom is bonded to a hydrogen atom and an alkyl substituent. aablocks.com This arrangement makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack. aablocks.com Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to less steric hindrance and a more electrophilic carbonyl carbon. doubtnut.comncert.nic.inlibretexts.org

Nucleophilic addition is a primary reaction pathway for aldehydes. libretexts.orgscribd.com The reaction can be promoted by either a base or an acid. In a base-promoted reaction, a strong nucleophile directly attacks the electrophilic carbonyl carbon. libretexts.org In an acid-catalyzed reaction, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon for attack by a weaker nucleophile. libretexts.org

Common nucleophiles that react with aldehydes include:

Cyanide (CN⁻): Addition of hydrogen cyanide (HCN) to aldehydes results in the formation of cyanohydrins. This reaction is typically base-catalyzed to generate the more potent cyanide nucleophile. ncert.nic.inlibretexts.org

Organometallic Reagents (e.g., Grignard reagents, organolithium compounds): These strong nucleophiles readily add to the carbonyl carbon, and subsequent hydrolysis yields secondary alcohols.

Alcohols (ROH): In the presence of an acid catalyst, alcohols add to aldehydes to form hemiacetals. Further reaction with another alcohol molecule leads to the formation of a stable acetal.

Water (H₂O): Water can add to aldehydes to form hydrates (gem-diols), a reaction that is reversible and can be catalyzed by either acid or base. libretexts.org

The general reactivity trend for aldehydes in nucleophilic addition is influenced by the electronic and steric nature of the substituent attached to the carbonyl group.

Table 1: Examples of Nucleophilic Addition Reactions with Aldehydes

| Nucleophile | Product | Catalyst |

| Cyanide (HCN) | Cyanohydrin | Base |

| Grignard Reagent (R-MgX) | Secondary Alcohol | - |

| Alcohol (R-OH) | Hemiacetal/Acetal | Acid |

| Water (H₂O) | Hydrate (Gem-diol) | Acid or Base |

Condensation Reactions, Including Imine and Enamine Formation

Aldehydes also undergo condensation reactions, which involve nucleophilic addition followed by a dehydration step. A key example is the reaction with primary amines to form imines (Schiff bases). The reaction proceeds through the initial formation of a carbinolamine intermediate, which then loses a molecule of water to form the C=N double bond of the imine.

Similarly, the reaction of aldehydes with secondary amines leads to the formation of enamines. libretexts.org This reaction is also typically acid-catalyzed and involves the formation of an iminium ion intermediate, which then deprotonates at the α-carbon to yield the enamine.

Reactivity of the Isoquinoline (B145761) Ring System

The isoquinoline ring is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. uop.edu.pk This fusion results in a complex reactivity pattern, with different positions on the ring exhibiting distinct susceptibilities to electrophilic and nucleophilic attack.

The pyridine ring in isoquinoline is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. gcwgandhinagar.com Consequently, electrophilic aromatic substitution (EAS) preferentially occurs on the more electron-rich benzenoid ring. uop.edu.pkgcwgandhinagar.com The substitution generally takes place at the C-5 and C-8 positions. uop.edu.pkshahucollegelatur.org.in This regioselectivity is due to the greater stability of the Wheland intermediates formed during the attack at these positions, which preserves the aromaticity of the pyridine ring. quora.com

Examples of electrophilic substitution reactions on isoquinoline include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. shahucollegelatur.org.inimperial.ac.uk

Sulfonation: Treatment with oleum (B3057394) at elevated temperatures primarily produces isoquinoline-5-sulfonic acid. shahucollegelatur.org.in

Halogenation: Bromination in the presence of a Lewis acid like AlCl₃ leads to the formation of 5-bromoisoquinoline. shahucollegelatur.org.in

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-1 position. uop.edu.pkgcwgandhinagar.comarsdcollege.ac.in This is because the negative charge in the Meisenheimer-type intermediate can be stabilized by the electronegative nitrogen atom. imperial.ac.uk

A classic example is the Chichibabin reaction, where isoquinoline reacts with sodium amide (NaNH₂) in liquid ammonia (B1221849) to form 1-aminoisoquinoline. shahucollegelatur.org.inarsdcollege.ac.in Similarly, organolithium reagents and Grignard reagents can add to the C-1 position. arsdcollege.ac.iniust.ac.ir

Table 2: Regioselectivity in the Reactions of Isoquinoline

| Reaction Type | Reagent | Position of Attack | Product |

| Electrophilic Substitution (Nitration) | HNO₃/H₂SO₄ | C-5 and C-8 | 5-Nitroisoquinoline & 8-Nitroisoquinoline |

| Nucleophilic Substitution (Amination) | NaNH₂ | C-1 | 1-Aminoisoquinoline |

Oxidation and Reduction Chemistry of the Isoquinoline Nucleus

The isoquinoline ring can undergo both oxidation and reduction reactions, with the outcome often depending on the reaction conditions and the presence of substituents.

Oxidation: Vigorous oxidation of isoquinoline with agents like alkaline potassium permanganate (B83412) leads to the cleavage of the benzene ring, yielding pyridine-3,4-dicarboxylic acid (cinchomeronic acid). uop.edu.pkscribd.com Oxidation with peroxy acids, such as peracetic acid, results in the formation of isoquinoline N-oxide. uop.edu.pk The presence of substituents can influence the site of oxidation; for instance, 5-aminoisoquinoline (B16527) is oxidized at the benzene ring, while 5-nitroisoquinoline is oxidized at the pyridine ring. shahucollegelatur.org.in

Reduction: The pyridine ring is generally more susceptible to reduction than the benzene ring. Catalytic hydrogenation of isoquinoline in an acidic medium selectively reduces the pyridine ring to give 1,2,3,4-tetrahydroisoquinoline. uop.edu.pkshahucollegelatur.org.in Different reducing agents can yield various reduced products. pharmaguideline.com For example, mild reduction with tin and hydrochloric acid also produces 1,2,3,4-tetrahydroisoquinoline. uop.edu.pk

Mechanistic Studies of Key Reactions Involving the Propanal Moiety and Isoquinoline Ring

The chemical behavior of 3-(isoquinolin-4-yl)propanal is dictated by the interplay of its two primary functional groups: the propanal moiety and the isoquinoline ring system. The aldehyde group is a site of nucleophilic addition, while the isoquinoline ring, a bicyclic heteroaromatic system, can undergo electrophilic and nucleophilic substitution, as well as reactions involving the nitrogen atom. Mechanistic studies on analogous structures provide a framework for understanding the reactivity of this specific compound.

Reactivity of the Propanal Moiety: Nucleophilic Addition

The carbonyl carbon of the propanal group is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. The general mechanism for nucleophilic addition to an aldehyde involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.orgyoutube.com

A key reaction involving the propanal moiety is its participation in cyclization reactions, such as the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.orgnumberanalytics.com In the context of this compound, while it would typically be the aldehyde component, a hypothetical intramolecular Pictet-Spengler-type reaction could be envisioned if a suitable aminoethyl substituent were present elsewhere on the isoquinoline ring. The mechanism commences with the formation of an iminium ion from the aldehyde and an amine, which then acts as the electrophile for an intramolecular electrophilic attack by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity. nih.govdepaul.edu

The propanal moiety can also undergo reduction to form 3-(isoquinolin-4-yl)propan-1-ol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism of reduction with complex metal hydrides involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is then protonated during workup to give the corresponding primary alcohol. youtube.com Catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C) is another common method. unito.it The mechanism of catalytic hydrogenation typically involves the heterolytic splitting of molecular hydrogen on the catalyst surface to form metal hydride species, which then reduce the carbonyl group. unito.it

Interactive Data Table: Representative Nucleophilic Addition Reactions of the Propanal Moiety

| Reaction Type | Reagent/Catalyst | Product Type | General Mechanistic Steps |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | 1. Nucleophilic attack by hydride. 2. Protonation of the alkoxide. |

| Catalytic Hydrogenation | H₂, Pd/C | Primary Alcohol | 1. Adsorption of aldehyde and H₂ onto catalyst surface. 2. Stepwise addition of hydrogen atoms. |

| Grignard Reaction | RMgX | Secondary Alcohol | 1. Nucleophilic attack by the Grignard reagent. 2. Protonation of the alkoxide. libretexts.org |

| Wittig Reaction | Ph₃P=CHR | Alkene | 1. Nucleophilic addition of the ylide to the carbonyl. 2. Formation of a betaine (B1666868) intermediate. 3. Ring closure to an oxaphosphetane. 4. Decomposition to an alkene and triphenylphosphine (B44618) oxide. |

| Acetal Formation | R'OH, H⁺ | Acetal | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by alcohol to form a hemiacetal. 3. Protonation of the hydroxyl group. 4. Elimination of water to form an oxonium ion. 5. Nucleophilic attack by a second alcohol molecule. 6. Deprotonation to yield the acetal. pressbooks.pub |

Reactivity of the Isoquinoline Ring

The isoquinoline ring system is a π-deficient heteroaromatic compound, which influences its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution: The nitrogen atom in the isoquinoline ring deactivates the heterocyclic ring towards electrophilic attack. Consequently, electrophilic substitution reactions, such as nitration and sulfonation, preferentially occur on the benzene ring, primarily at the C5 and C8 positions. arsdcollege.ac.ingcwgandhinagar.com The mechanism involves the generation of a strong electrophile that attacks the aromatic ring to form a resonance-stabilized carbocation (sigma complex), followed by deprotonation to restore aromaticity.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrogen atom makes the pyridine ring of the isoquinoline nucleus susceptible to nucleophilic attack, particularly at the C1 position. arsdcollege.ac.in For instance, the Chichibabin reaction, involving treatment with sodium amide (NaNH₂), would be expected to yield 1-amino-4-(3-oxopropyl)isoquinoline. The mechanism involves the addition of the nucleophile to the C1 position, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of a hydride ion, which then reacts with an available proton source.

Reactions at the Nitrogen Atom: The lone pair of electrons on the nitrogen atom allows it to act as a base and a nucleophile. It can be protonated by acids to form isoquinolinium salts and can be alkylated with alkyl halides to form quaternary ammonium (B1175870) salts.

Organometallic Transformations

Organometallic reagents can react with both the propanal group and the isoquinoline ring. As mentioned, Grignard reagents add to the aldehyde to form secondary alcohols. libretexts.org Organometallic cross-coupling reactions, such as the Suzuki or Stille reactions, could potentially be employed to functionalize the isoquinoline ring, provided a suitable halide is present on the ring. thermofisher.com The general catalytic cycle for these reactions involves oxidative addition of the organohalide to a low-valent transition metal catalyst (e.g., Pd(0)), followed by transmetalation with the organometallic reagent and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. thermofisher.com

Interactive Data Table: Representative Reactions of the Isoquinoline Ring

| Reaction Type | Position of Reactivity | Reagent/Catalyst | Product Type | General Mechanistic Steps |

| Electrophilic Nitration | C5 and C8 | HNO₃, H₂SO₄ | Nitroisoquinoline derivative | 1. Formation of nitronium ion (NO₂⁺). 2. Electrophilic attack on the benzene ring. 3. Deprotonation. |

| Nucleophilic Amination (Chichibabin) | C1 | NaNH₂ | 1-Aminoisoquinoline derivative | 1. Nucleophilic addition of amide ion. 2. Elimination of hydride. |

| N-Alkylation | Nitrogen | CH₃I | N-methylisoquinolinium salt | SN2 reaction where the nitrogen atom acts as the nucleophile. |

| Suzuki Coupling (Hypothetical on a halo-derivative) | Position of Halogen | R-B(OH)₂, Pd(0) catalyst, Base | Aryl/Alkyl substituted isoquinoline | 1. Oxidative addition. 2. Transmetalation. 3. Reductive elimination. thermofisher.com |

Advanced Analytical and Spectroscopic Characterization Techniques for 3 Isoquinolin 4 Yl Propanal Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This allows for the determination of the elemental formula of a compound, providing a crucial piece of evidence for its structural identification. The exact mass is calculated based on the most abundant isotopes of the constituent elements.

For 3-(Isoquinolin-4-YL)propanal , with the molecular formula C₁₂H₁₁NO, the calculated exact mass can be compared to the experimentally determined value from HRMS to confirm its elemental composition.

Calculated High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Adduct | Calculated m/z |

| C₁₂H₁₁NO | [M+H]⁺ | 186.0913 |

| C₁₂H₁₁NO | [M+Na]⁺ | 208.0733 |

Note: The data presented is calculated and serves as a reference for experimental determination.

X-Ray Crystallography for Definitive Solid-State Structure Analysis

X-ray crystallography is an analytical technique that provides the definitive three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of a compound, the precise arrangement of atoms and the detailed molecular geometry, including bond lengths and angles, can be determined.

To date, there are no published reports of the single-crystal X-ray diffraction analysis of This compound . Therefore, no experimental crystallographic data is available for this compound. The successful growth of single crystals of sufficient quality would be a prerequisite for such an analysis.

Theoretical and Computational Investigations of 3 Isoquinolin 4 Yl Propanal

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of a molecule. tandfonline.comresearchgate.net For 3-(Isoquinolin-4-YL)propanal, such studies would provide critical insights into its electronic structure, stability, and predicted reactivity.

Detailed Research Findings: While no specific data exists for this compound, a typical DFT analysis would yield the following:

Optimized Molecular Geometry: Calculations would determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: The distribution of electrons within the molecule would be analyzed. Key parameters such as the dipole moment and rotational constants would be calculated, offering insight into the molecule's polarity. tandfonline.com

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting reactivity. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. tandfonline.comresearchgate.net For instance, a DFT analysis of the parent isoquinoline (B145761) molecule calculated a HOMO-LUMO gap of 3.78 eV, indicating its relative stability. tandfonline.com

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other reagents.

Vibrational Frequencies: Theoretical infrared (IR) and Raman spectra can be calculated and compared with experimental data to confirm the structure and assign vibrational modes to specific functional groups. researchgate.netmdpi.com

A hypothetical data table for such findings would look like this:

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This data is illustrative as no published research is available.)

| Parameter | Calculated Value | Unit |

|---|---|---|

| Energy of HOMO | Value | eV |

| Energy of LUMO | Value | eV |

| HOMO-LUMO Energy Gap | Value | eV |

| Dipole Moment | Value | Debye |

Mechanistic Probing via Computational Modeling of Reaction Pathways and Transition States

Computational modeling is essential for investigating the step-by-step mechanisms of chemical reactions. clockss.orgmaxapress.com By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway, characterize intermediate structures, and calculate the energy barriers associated with transition states.

Detailed Research Findings: For this compound, this approach could be used to study reactions such as its synthesis, oxidation, or participation in cyclization reactions. clockss.orgresearchgate.net

Reaction Coordinate Analysis: A detailed reaction mechanism would be proposed, and the energy of the system would be calculated along the reaction coordinate. This would involve locating all stationary points, including reactants, intermediates, transition states, and products.

Transition State (TS) Theory: The geometry and energy of the transition state for each elementary step would be calculated. The energy of the TS relative to the reactants determines the activation energy, which is the primary factor controlling the reaction rate. maxapress.com

Kinetic and Thermodynamic Analysis: By comparing the energies of different potential pathways, the kinetically and thermodynamically favored products can be predicted. For example, in studies of reactions involving isoquinoline and dimethyl acetylenedicarboxylate, theoretical evaluations of potential energy surfaces were used to confirm the most logical reaction paths. maxapress.com

Conformational Analysis and Molecular Dynamics Simulations of Isoquinoline-Propanal Systems

The flexibility of the propanal side chain attached to the rigid isoquinoline ring means that this compound can exist in multiple conformations. Conformational analysis and molecular dynamics (MD) simulations are used to study these different shapes and their dynamic behavior. eurekaselect.comnih.gov

Detailed Research Findings: Specific studies on the conformational landscape of this compound are not documented. However, a typical investigation would involve:

Conformational Search: A systematic or stochastic search would be performed to identify all low-energy conformers of the molecule. The relative energies of these conformers would be calculated to determine their population at a given temperature.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a view of the molecule's dynamic behavior in a simulated environment (e.g., in a solvent like water or ethanol). mdpi.combenthamdirect.com These simulations are valuable for understanding how the molecule explores its conformational space and how it might interact with a larger biological system, such as a protein active site. eurekaselect.comnih.gov

Ligand-Protein Complex Stability: If the molecule were being investigated as a potential drug, MD simulations would be used to assess the stability of its complex with a target protein, providing insights into the strength and duration of the binding interactions. eurekaselect.combenthamdirect.com

A hypothetical data table summarizing conformational analysis could be:

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This data is illustrative as no published research is available.)

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (C3-C4-Cα-Cβ) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | Value |

| 2 | Value | Value |

Role of 3 Isoquinolin 4 Yl Propanal As a Synthetic Intermediate and Scaffold Precursor

Utilization in the Synthesis of More Complex Organic Compounds and Advanced Heterocyclic Structures

The strategic placement of the aldehyde and the isoquinoline (B145761) nucleus in 3-(Isoquinolin-4-YL)propanal makes it a valuable building block for synthesizing more intricate organic compounds and advanced heterocyclic frameworks. smolecule.compurdue.edu Organic synthesis often involves the stepwise construction of target molecules, and the aldehyde group in this compound provides a reactive handle for a variety of chemical transformations. These can include condensations, reductive aminations, and additions of nucleophiles, allowing for the extension of the carbon chain and the introduction of new functional groups.

Furthermore, the isoquinoline moiety itself can participate in or direct further reactions. For instance, the nitrogen atom can be quaternized or the aromatic rings can undergo electrophilic or nucleophilic substitution, leading to the formation of diverse and complex heterocyclic structures. nih.gov The strategic application of these reactions enables synthetic chemists to build upon the this compound scaffold to create novel molecular architectures with potential applications in medicinal chemistry and materials science. purdue.edunih.gov

Precursor for Functionalized Tetrahydroisoquinolines and Related Saturated Systems

One of the significant applications of this compound is its role as a precursor for the synthesis of functionalized tetrahydroisoquinolines. researchgate.net Tetrahydroisoquinolines are a prominent class of saturated heterocyclic compounds found in numerous biologically active natural products and pharmaceuticals. clockss.orgcaltech.edu The synthesis of these structures from this compound typically involves a tandem reaction sequence.

This process often begins with a reaction at the aldehyde, such as a condensation with an amine, followed by the reduction of the isoquinoline ring system. Catalytic hydrogenation is a common method employed for this reduction. This approach allows for the introduction of various substituents onto the resulting tetrahydroisoquinoline skeleton, leading to a library of functionalized derivatives. acs.org These derivatives are of great interest for exploring structure-activity relationships in drug discovery programs.

| Precursor Compound | Target Compound Class | Key Transformation |

| This compound | Functionalized Tetrahydroisoquinolines | Condensation and Ring Reduction |

Application in the Construction of Isoquinoline-Derived Alkaloids and Natural Product Analogs

The isoquinoline alkaloid family is a large and structurally diverse group of natural products, many of which exhibit significant physiological activities. bohrium.com this compound serves as a key synthetic intermediate in the construction of various isoquinoline-derived alkaloids and their analogs. nih.govnih.gov The synthesis of these complex natural products often requires a strategic and efficient approach, and the pre-formed isoquinoline core of this compound offers a significant advantage.

Synthetic strategies often involve the elaboration of the propanal side chain to construct the remaining portions of the alkaloid skeleton. This can be achieved through a series of reactions, including aldol (B89426) condensations, Wittig reactions, or Grignard additions, to build the necessary carbon framework. Subsequent cyclization reactions can then be employed to form the characteristic polycyclic systems found in many isoquinoline alkaloids. researchgate.net This approach allows for a convergent and flexible synthesis, enabling the preparation of not only the natural products themselves but also novel analogs with potentially improved or modified biological activities. bohrium.com

| Starting Material | Synthetic Target | Significance |

| This compound | Isoquinoline-Derived Alkaloids | Access to biologically active natural products |

| This compound | Natural Product Analogs | Exploration of structure-activity relationships |

Potential in the Development of Chiral Catalysts and Ligands within Asymmetric Synthesis

The field of asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, heavily relies on the use of chiral catalysts and ligands. nih.govru.nl The isoquinoline scaffold present in this compound has been incorporated into the design of various chiral ligands for transition metal-catalyzed reactions. mdpi.com

By appropriately modifying the this compound structure, for instance, by converting the aldehyde to a coordinating group and introducing a chiral element, it is possible to create novel ligands. These ligands can then be complexed with transition metals to form catalysts capable of inducing high levels of enantioselectivity in a variety of chemical transformations. rsc.org The development of such catalysts is crucial for the efficient and environmentally friendly synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. While the direct application of this compound in this context is an area of ongoing research, its structural motifs suggest significant potential for its derivatives to serve as valuable components in the design of new and effective chiral catalysts and ligands.

Q & A

Basic: What synthetic strategies are effective for preparing 3-(Isoquinolin-4-YL)propanal, and what are their mechanistic considerations?

Answer:

The Friedländer reaction is a key method for constructing isoquinoline derivatives. For this compound, a plausible route involves condensing 2-(3,4-dihydroisoquinolin-1-yl)anilines with propanal precursors under acidic or catalytic conditions. The reaction mechanism typically involves cyclodehydration and oxidation steps to form the isoquinoline core . Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or acetic acid), and catalyst choice (e.g., Lewis acids like ZnCl₂). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the aldehyde functionality without degradation.

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Answer:

- 1H NMR : Analyze the aldehyde proton (δ 9.5–10.0 ppm) and coupling patterns of the isoquinoline protons (e.g., aromatic protons at δ 7.5–8.5 ppm). Compare with literature data for similar isoquinoline derivatives .

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion ([M+H]⁺) with exact mass matching the theoretical value (e.g., C₁₃H₁₁NO: 197.0841 g/mol).

- IR Spectroscopy : Verify the aldehyde C=O stretch (~1720 cm⁻¹) and absence of unwanted functional groups (e.g., residual amines or alcohols) .

Advanced: How can discrepancies in spectroscopic data during structural elucidation be resolved?

Answer:

Discrepancies often arise from stereochemical variations or impurities. For example:

- Case Study : Historical misassignment of pelletierine analogs (e.g., confusion between 3-(piperidin-2-yl)propanal and its ketone isomer) highlights the need for combined NMR and X-ray crystallography .

- Methodology : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

- Contingency : If crystallography is impractical, use derivatization (e.g., forming a hydrazone) to stabilize the aldehyde for clearer spectral interpretation.

Advanced: What experimental protocols optimize the yield of this compound in large-scale syntheses?

Answer:

- Reaction Optimization : Screen catalysts (e.g., p-toluenesulfonic acid vs. ZnCl₂) and solvents (polar aprotic vs. protic) to maximize cyclization efficiency.

- Scale-Up Considerations : Use flow chemistry to control exothermic steps and minimize side reactions (e.g., aldol condensation of propanal) .

- Yield Monitoring : Track reaction progress via TLC or inline IR. Post-purification, assess purity by HPLC (C18 column, UV detection at 254 nm) .

Advanced: How can researchers evaluate the thermal stability and decomposition pathways of this compound?

Answer:

- Thermogravimetric Analysis (TGA) : Heat the compound at 10°C/min under nitrogen to identify decomposition onset temperatures.

- GC-MS Degradation Studies : Heat samples at elevated temperatures (e.g., 150°C) and trap volatile byproducts (e.g., isoquinoline or propanal derivatives) .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions (e.g., 4°C vs. room temperature).

Advanced: What functionalization strategies are viable for modifying the propanal moiety of this compound?

Answer:

- Reductive Amination : React the aldehyde with primary amines (e.g., benzylamine) and NaBH₃CN to form secondary amines .

- Wittig Reaction : Convert the aldehyde to α,β-unsaturated ketones using ylides (e.g., Ph₃P=CHCO₂Et) .

- Protection Strategies : Use diethyl acetal protection during multi-step syntheses to prevent unwanted oxidation or nucleophilic attacks.

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile aldehyde handling .

- Spill Management : Neutralize spills with sodium bisulfite (to reduce aldehydes) followed by absorption with vermiculite.

- Waste Disposal : Collect waste in sealed containers labeled for halogenated organic compounds, adhering to local regulations .

Advanced: How can researchers address low reproducibility in synthesizing this compound?

Answer:

- Root Cause Analysis : Check reagent purity (e.g., anhydrous solvents), moisture levels, and catalyst activity.

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, stoichiometry).

- Cross-Validation : Collaborate with independent labs to verify synthetic protocols and analytical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.